molecular formula C11H10O2S B8405870 6-Acetoxy-2-methylbenzo[b]thiophene

6-Acetoxy-2-methylbenzo[b]thiophene

Cat. No.: B8405870
M. Wt: 206.26 g/mol
InChI Key: DYFQHTIPBXYCJO-UHFFFAOYSA-N
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Description

6-Acetoxy-2-methylbenzo[b]thiophene is a substituted benzo[b]thiophene derivative characterized by a fused benzene-thiophene ring system with an acetoxy (-OAc) group at the 6-position and a methyl (-CH₃) group at the 2-position. This compound belongs to a class of heterocyclic molecules with significant pharmacological and material science applications due to their structural versatility and electronic properties . The benzo[b]thiophene core is a privileged scaffold in drug discovery, as it mimics biogenic aromatic systems while offering enhanced metabolic stability and tunable substituent effects . The acetoxy and methyl substituents in this derivative influence its solubility, reactivity, and biological activity, making it a candidate for further optimization in medicinal chemistry .

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

(2-methyl-1-benzothiophen-6-yl) acetate

InChI

InChI=1S/C11H10O2S/c1-7-5-9-3-4-10(13-8(2)12)6-11(9)14-7/h3-6H,1-2H3

InChI Key

DYFQHTIPBXYCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzo[b]thiophene Derivatives

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis routes, and biological activities of 6-acetoxy-2-methylbenzo[b]thiophene and related compounds:

Compound Name Substituents Synthesis Method Key Biological/Physical Properties References
This compound 6-OAc, 2-CH₃ Electrophilic cyclization with I₂ Potential SERM activity (inferred from SAR)
Raloxifene 2-Aryl, 3-aroyl, 6-OH Palladium-catalyzed cross-coupling SERM (osteoporosis treatment)
Combretastatin A-4 (CA-4) 3-Aroyl, 2-aryl, 6-OCH₃ Electrophilic cyclization Tubulin polymerization inhibitor (anticancer)
Ethyl 2-((2-ethoxy-... (6o) 3-COOEt, 2-NH-alkyl, 4,5,6,7-tetrahydro Multicomponent Petasis reaction Anticancer (structural analog testing)
Benzo[b]naphtho[2,3-d]thiophene Fused naphtho-thiophene Not specified Material science applications

Key Observations:

  • However, the absence of a 3-aroyl substituent (as in CA-4) may reduce its tubulin-binding affinity .
  • Synthetic Accessibility : Unlike CA-4 and raloxifene, which require multi-step palladium-catalyzed coupling, this compound is synthesized via straightforward electrophilic cyclization, enabling scalable production .
  • The tetrahydro derivative (6o) shows reduced aromaticity but improved solubility, highlighting trade-offs between stability and bioavailability .

Electronic and Material Properties

  • Thiophene Core : The benzo[b]thiophene system exhibits stronger π-conjugation than simpler thiophenes, enhancing charge transport in materials science applications . However, this compound’s electron-withdrawing acetoxy group may reduce conductivity compared to unsubstituted analogs .
  • Halogen Bonding : Unlike thiophene-based dyes (e.g., D35), which show red-shifted UV-Vis spectra in the presence of I₂, this compound’s steric hindrance may limit halogen bonding, affecting optoelectronic utility .

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